molecular formula C13H9ClFN3O B11795285 (4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol

(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol

Cat. No.: B11795285
M. Wt: 277.68 g/mol
InChI Key: BAAKLZOZPDVYOJ-UHFFFAOYSA-N
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Description

(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. Its structure includes:

  • 4-Chloro substituent at position 4, enhancing electrophilic reactivity.
  • 4-Fluorophenyl group at position 2, contributing to aromatic interactions and metabolic stability.

Properties

Molecular Formula

C13H9ClFN3O

Molecular Weight

277.68 g/mol

IUPAC Name

[4-chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl]methanol

InChI

InChI=1S/C13H9ClFN3O/c14-13-12-10(7-19)11(17-18(12)6-5-16-13)8-1-3-9(15)4-2-8/h1-6,19H,7H2

InChI Key

BAAKLZOZPDVYOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CN=C(C3=C2CO)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chloro and Fluorophenyl Groups: These groups are introduced via substitution reactions using suitable reagents such as chlorinating and fluorinating agents.

    Methanol Addition: The final step involves the addition of a methanol group to the pyrazolo[1,5-a]pyrazine core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluorophenyl groups can undergo substitution reactions with nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight Key Properties
(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol Pyrazolo[1,5-a]pyrazine 4-Cl, 2-(4-FPh), 3-CH2OH 263.67 (estimated) Polar due to –CH2OH; moderate logP (~2.5)
4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine (Parent compound) Pyrazolo[1,5-a]pyrazine 4-Cl, 2-(4-FPh) 247.66 Higher lipophilicity (logP ~3.1); used as a building block
7-Chloro-3-(4-fluorophenyl)-5,6-dimethyl pyrazolo[1,5-a]pyrimidine (8a) Pyrazolo[1,5-a]pyrimidine 7-Cl, 3-(4-FPh), 5,6-diMe 276.07 Enhanced steric bulk; COX-2 selectivity potential
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 5-(4-FPh), 2-Me, 7-CF3 295.23 Electron-deficient (CF3); improved metabolic stability
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 3-(2,4-Cl2Ph), 5-(4-FPh), 2-Me, 7-CF3 410.68 High lipophilicity (logP ~4.5); potential CNS penetration

Key Comparative Insights

Core Heterocycle Variations Pyrazolo[1,5-a]pyrazine vs.

Substituent Effects Chloro vs. Trifluoromethyl: The 4-Cl group in the target compound offers moderate electron withdrawal, while CF3 (e.g., compound 19 ) provides stronger electron-withdrawing effects, altering reactivity and binding affinity. Methanol vs. Methyl/Aldehyde: The –CH2OH group in the target compound increases hydrophilicity compared to methyl (logP reduction by ~0.6) or aldehyde (e.g., compound in ), which may improve aqueous solubility but reduce membrane permeability.

Synthetic Accessibility The parent pyrazolo[1,5-a]pyrazine () is synthesized via cyclocondensation of hydrazines and diketones, while the methanol derivative likely involves post-synthetic oxidation or protection/deprotection strategies . Pyrazolo[1,5-a]pyrimidines (e.g., compound 8a) are often prepared via Pd-catalyzed cross-coupling or nucleophilic substitution, as seen in .

The trifluoromethyl group in compound 19 enhances metabolic stability, a feature absent in the target compound but addressable via further derivatization.

Biological Activity

(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine class. Its unique structure, characterized by a fused pyrazole and pyrazine ring with chlorinated and fluorinated phenyl substituents, suggests significant potential in medicinal chemistry. This article explores its biological activity, focusing on its therapeutic applications, mechanisms of action, and comparative analysis with structurally similar compounds.

Chemical Structure

The molecular formula of This compound is C14H12ClF N3O. The compound features:

  • A pyrazole ring fused with a pyrazine ring.
  • A 4-chloro and 4-fluoro phenyl group that enhances its chemical reactivity and biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Properties

Several studies have demonstrated the anticancer potential of compounds similar to This compound . The presence of halogen substituents is known to influence the binding affinity to cancer-related targets.

Compound NameBiological ActivityReference
4-Chloro-3-methylphenyl-pyrazolo[1,5-a]pyrazineAnticancer
4-Fluorophenyl-pyrazolo[1,5-a]pyrazineNeuroprotective effects
2-(4-Bromophenyl)-pyrazolo[1,5-a]pyrazineAnti-inflammatory

The dual substitution of chlorine and fluorine enhances lipophilicity and may improve cellular uptake, making it a candidate for further anticancer drug development.

Neuroprotective Effects

Compounds within this class have shown promise in neuroprotection. For instance, they can inhibit inflammatory responses in neurodegenerative conditions such as Parkinson's disease. The mechanisms often involve modulation of pathways like NF-kB and MAPK.

The mechanisms underlying the biological activities of This compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor progression or neuroinflammation.
  • Modulation of Signaling Pathways : It can affect signaling pathways associated with cell survival and apoptosis.

Case Studies

A notable study involved the evaluation of similar compounds against various cancer cell lines. The results indicated that modifications in the substituent groups significantly altered the efficacy against specific cancer types. For example, derivatives with fluorinated groups generally showed enhanced activity compared to their non-fluorinated counterparts.

Comparative Analysis

A comparison with structurally related compounds highlights the unique advantages of This compound :

Compound NameStructural FeaturesNotable Biological Activity
4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyridineMethyl instead of fluorineVaried anticancer properties
4-Bromo-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidineBrominated substituentDifferent pharmacological profile

The presence of both chlorine and fluorine in This compound potentially enhances its binding affinity and selectivity for biological targets compared to analogs.

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